Home > Products > Screening Compounds P21569 > 2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline
2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline -

2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4566813
CAS Number:
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Compound Description: This compound serves as a crucial building block in various synthetic pathways for bioactive molecules. It features a carboxylic acid group at the 1-position of the tetrahydroisoquinoline ring, offering a site for further derivatization. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits sedative-anxiolytic properties at doses of 10 and 20 mg/kg upon intragastric administration. The presence of a hydroxyphenyl group at the 1-position likely contributes to its pharmacological profile. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

  • Compound Description: Identified as a potent deoxyribonuclease I (DNase I) inhibitor, this compound demonstrates an IC50 value of 134.35±11.38 μM. Its interaction with specific amino acid residues within the DNase I active site contributes to its inhibitory effect. []

7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This series of compounds, specifically compound 26v with a 2-(2,5-dihydropyrrol-1-yl)-5-methyloxazol-4-ylmethoxy substituent at the 7-position, exhibits potent peroxisome proliferator-activated receptor γ (PPARγ) partial agonist and antagonist activities. These compounds hold potential for treating insulin resistance. []
  • Compound Description: These compounds act as potent and selective P-glycoprotein (P-gp) modulators, specifically targeting multidrug resistance in cancer cells. Their ability to interact with P-gp without being transported makes them effective chemosensitizers. [, ]

1-Benzyl-1,2,3,4-tetrahydroisoquinoline Alkaloids

  • Compound Description: This group encompasses several biologically and pharmaceutically relevant alkaloids synthesized using a Pictet-Spengler approach. These include (R)-norcoclaurine, (R)-coclaurine, (R)-norreticuline, (R)-reticuline, (R)-trimemetoquinol, (R)-armepavine, (R)-norprotosinomenine, (R)-protosinomenine, (R)-laudanosine, and (R)-5-methoxylaudanosine. []

Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives

  • Compound Description: Designed as conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate, these compounds exhibit high affinity and selectivity for the M3 muscarinic receptor subtype. Their potential as bladder-selective M3 receptor antagonists makes them promising candidates for treating overactive bladder symptoms with minimal side effects like dry mouth. []

2-[4-(amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline (ZI 1-6) derivatives

  • Compound Description: These novel compounds are designed as potential tyrosine kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Their inhibitory action stems from their ability to interact with these receptors through ionic, hydrogen bonding, charge transfer, and hydrophobic interactions. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: PDTic and its analogs represent a potent and selective class of tetrahydroisoquinoline κ opioid receptor antagonists. These compounds have potential therapeutic applications for treating depression, anxiety, and substance abuse. []

(3R)-N-[1(R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic)

  • Compound Description: CDTic and its related compounds are potent and selective κ opioid receptor antagonists, demonstrating potential as pharmacotherapies for conditions like depression, anxiety, and substance abuse. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Compound Description: 1MeTIQ is an endogenous compound found in the mammalian brain and various foods. It exhibits neuroprotective properties and acts as a monoamine oxidase (MAO) inhibitor. [, , , , ]

1,2,3,4-Tetrahydroisoquinoline (TIQ)

  • Compound Description: TIQ is an endogenous amine found in mammalian tissues and certain foods. It readily crosses the blood-brain barrier and is believed to be involved in the development of Parkinson's disease. []

(1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline and heterocycle-condensed tetrahydropyridine derivatives

  • Compound Description: This class of compounds represents a novel group of potent κ opioid analgesics. Their antinociceptive potency and duration of action are significantly higher than the lead compounds they were derived from. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, with a complex structure including furan, indene, and benzene rings attached to the tetrahydroisoquinoline core, exhibits good to moderate antibacterial activity against various pathogens. []

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, characterized by its complex structure incorporating fluorene and naphthalene rings, exhibits distinct conformational features in its crystal structure. []

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based macrocycles

  • Compound Description: These compounds demonstrate potent inhibitory activity against the hepatitis C virus (HCV) NS3 protease. Their macrocyclic structure enhances binding affinity by interacting with the Ala156 methyl group of the protease. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

  • Compound Description: KY-021 is a potent peroxisome proliferator-activated receptor (PPAR) gamma agonist. It effectively reduces plasma glucose and triglyceride levels in animal models of diabetes. []

2-(2-hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, characterized by its hydroxyphenyl and hydroxyethyl substituents, exhibits unique conformational features in its crystal structure, influenced by intramolecular hydrogen bonding. []

3-Fluoro-oxindole and 4-Fluoro-tetrahydroisoquinoline derivatives

  • Compound Description: These compounds are derived from 1-aryl-3-(phenylthio)oxindoles and 2-substituted-3-oxo-4-(phenylthio)-1,2,3,4-tetrahydroisoquinolines through a regioselective anodic monofluorination process. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel “funny” current channel (If channel) inhibitor under development as a treatment for stable angina and atrial fibrillation. It undergoes hepatic uptake primarily via organic anion-transporting polypeptide (OATP) 1B1. [, ]
  • Compound Description: These thyrotropin-releasing hormone (TRH) analogs, with Otc-OH replacing the pyroglutamic acid residue, exhibit potent central nervous system (CNS) actions, surpassing the activity of TRH itself. []
  • Compound Description: This compound is a diastereomer exhibiting a cis conformation with respect to the fluorine atom and the methine hydrogen atom. []

3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives

  • Compound Description: This compound represents a unique class of doubly constrained, non-proteinogenic amino acid derivatives. Its rigid structure arises from the cyclopropane ring fused to the tetrahydroisoquinoline core. []

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound induces Parkinson-like symptoms and exhibits distinct conformational properties based on the stereochemistry of the methyl groups at positions 1 and 3. []

8-amino-2-methyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline (3,4-diOH-nomifensine)

  • Compound Description: As a derivative of nomifensine, 3,4-diOH-nomifensine exhibits dopamine agonist properties, influencing motor function and dopamine metabolism in the brain. []

1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: These derivatives demonstrate antihypertensive activity without causing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers. []

1,2,3,4-tetrahydroisoquinoline-1-ones

  • Compound Description: This series of compounds was synthesized and evaluated for its potential anticonvulsant activity. []

5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their in vitro anticancer activity against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cell lines. []

6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile derivatives

  • Compound Description: These compounds were synthesized efficiently under solvent-free conditions using a multicomponent reaction strategy. []

2-[3-[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This dipeptide-derived compound displays potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitory activity, showing promise as a potential antidiabetic agent. []

1-(3',4'-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ)

  • Compound Description: 3',4'DHBnTIQ is an endogenous compound that induces Parkinson's disease-like symptoms in animal models. It enters dopaminergic neurons via the dopamine transporter, inhibits mitochondrial function, and is metabolized by catechol-O-methyltransferase (COMT). []

1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol (EDL-155)

  • Compound Description: EDL-155 selectively targets and destroys glioma cells in both in vitro and in vivo models. Its mechanism of action involves the induction of autophagy and selective mitochondrial damage in glioma cells. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 exhibits tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. It induces autophagy in these cancer cells, leading to their death. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: TD13 demonstrates tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. []

1-oxo-1,2-dihydroisoquinoline-based derivatives

  • Compound Description: These compounds exhibit inhibitory activity against the West Nile Virus (WNV) protease. They show potential as lead compounds for developing antiviral agents. []
  • Compound Description: NM(R)Sal, a dopamine-derived isoquinoline, induces Parkinsonian symptoms in rats, leading to behavioral and biochemical changes consistent with the disease. []

1-Methyl-3,4-dihydroisoquinoline and 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This series of compounds, with varying hydroxy, methoxy, and ethoxy substitutions at positions 6 and 7, exhibits a range of pharmacological effects, including influences on blood pressure, respiration, and smooth muscle activity. []

Properties

Product Name

2-(1-adamantylacetyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-(1-adamantyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H27NO/c23-20(22-6-5-18-3-1-2-4-19(18)14-22)13-21-10-15-7-16(11-21)9-17(8-15)12-21/h1-4,15-17H,5-14H2

InChI Key

CHJOWHPQUASBRL-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.